2-Ethyl-6-nitro-1h-benzimidazole
Overview
Description
2-Ethyl-6-nitro-1h-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of the nitro group and the ethyl substituent on the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-nitro-1h-benzimidazole typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method is the reaction of o-phenylenediamine with 2-nitroacetophenone in the presence of a strong acid like hydrochloric acid. The reaction mixture is heated to facilitate cyclization, leading to the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-nitro-1h-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethyl-6-amino-1h-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of benzimidazole.
Scientific Research Applications
2-Ethyl-6-nitro-1h-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its biological activity against various diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-nitro-1h-benzimidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole ring can also bind to specific sites on enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-nitro-1h-benzimidazole
- 2-Ethyl-5-nitro-1h-benzimidazole
- 2-Ethyl-6-amino-1h-benzimidazole
Uniqueness
2-Ethyl-6-nitro-1h-benzimidazole is unique due to the specific positioning of the nitro and ethyl groups on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethyl-6-nitro-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJAEEPAUQTYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287170 | |
Record name | 2-ethyl-6-nitro-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-42-5 | |
Record name | 2-Ethyl-6-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5805-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 49474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC49474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ethyl-6-nitro-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-6-nitro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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